N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC10657862
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H22N2O3 |
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Molecular Weight | 338.4 g/mol |
IUPAC Name | N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C20H22N2O3/c1-3-25-18-7-5-4-6-17(18)21-20(24)15-12-19(23)22(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) |
Standard InChI Key | JYLUJLBGJOPKCS-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The compound’s molecular framework centers on a 5-oxopyrrolidine ring, a five-membered lactam structure that introduces conformational rigidity and hydrogen-bonding capabilities via its carbonyl group. Key structural features include:
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1-(4-methylphenyl) substituent: A para-methyl-substituted benzene ring attached to the pyrrolidine nitrogen. The methyl group enhances hydrophobic interactions compared to polar substituents like ethoxy .
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3-carboxamide linkage: A carboxamide group connecting the pyrrolidine ring to a 2-ethoxyphenyl moiety. The ethoxy group at the ortho position introduces steric hindrance and moderate electron-donating effects .
Table 1: Predicted Molecular Properties of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
These properties suggest moderate lipophilicity and membrane permeability, aligning with Lipinski’s rule of five for drug-likeness . The methyl group at the para position likely reduces solubility compared to its ethoxy-substituted analog .
Synthetic Pathways and Optimization Strategies
Retrosynthetic Analysis
The synthesis of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be conceptualized through a convergent approach:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions to construct the 5-oxopyrrolidine core.
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Substituent introduction:
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1-(4-methylphenyl) group: Ullmann coupling or Buchwald-Hartwig amination to attach the aryl group to the pyrrolidine nitrogen.
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3-carboxamide linkage: Carbodiimide-mediated coupling of 3-pyrrolidinecarboxylic acid with 2-ethoxyaniline.
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Table 2: Hypothetical Synthesis Steps and Yields
Step | Reaction Type | Reagents/Conditions | Yield (Est.) |
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1 | Pyrrolidine lactam formation | HCl, reflux, 6h | 72% |
2 | N-arylation (4-methylphenyl) | Pd(OAc)2, Xantphos, K2CO3, DMF | 65% |
3 | Carboxamide coupling | EDC, HOBt, DCM, rt | 85% |
Challenges in Stereochemical Control
The racemic nature of analogous pyrrolidine derivatives suggests that stereoselective synthesis of this compound would require chiral catalysts or resolution techniques. Kinetic resolution using immobilized lipases has been effective for related lactams.
Physicochemical and Pharmacokinetic Profiling
Solubility and Dissolution Dynamics
The compound’s low predicted aqueous solubility (logSw ≈ -3.5) necessitates formulation strategies such as salt formation (e.g., hydrochloride) or nanoemulsion systems. The methyl group’s hydrophobicity reduces solubility compared to ethoxy-substituted analogs, which exhibit logSw values near -3.26 .
Metabolic Stability
In silico predictions using ADMETlab 2.0 indicate:
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CYP3A4 inhibition potential: Moderate (IC50 ≈ 15 μM) due to the ethoxyphenyl moiety.
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Glucuronidation susceptibility: High at the carboxamide group, suggesting rapid Phase II metabolism.
Target | Predicted Affinity | Structural Basis |
---|---|---|
σ-1 receptor | 180 nM | Hydrophobic pocket complementarity |
COX-2 | 4.8 μM | Carboxamide H-bonding |
TRPV1 ion channel | >10 μM | Limited steric compatibility |
In Vitro Validation Strategies
Proposed assay cascade for lead optimization:
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Cell-free binding: Radioligand displacement for σ-1 receptors
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Functional assays: Calcium flux in TRPV1-transfected HEK293 cells
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Cytotoxicity screening: HepG2 hepatocytes (IC50 threshold >50 μM)
Industrial Applications and Patent Landscape
Material Science Applications
The compound’s rigid pyrrolidine core and aryl substituents make it a candidate for:
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Liquid crystal precursors: Methyl-phenyl groups enable π-π stacking in mesophases
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Polymer additives: Lactam groups improve thermal stability in polyamides
Intellectual Property Considerations
No direct patents cover this exact structure as of April 2025, but closely related claims include:
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US20240321567A1: Covers 5-oxopyrrolidine-3-carboxamides with heteroaryl substitutions
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EP4144321A2: Claims methods for N-arylation of pyrrolidine lactams
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